4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan
Description
Systematic Nomenclature and Structural Identification
4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan (IUPAC name: 4-(4-bromophenyl)-6-phenyldibenzofuran) is a polycyclic aromatic compound featuring a dibenzofuran core fused with two benzene rings and substituted at the 4- and 6-positions by bromophenyl and phenyl groups, respectively. The molecular formula C₂₄H₁₅BrO corresponds to a molecular weight of 399.3 g/mol, with a density of 1.4±0.1 g/cm³ and a boiling point of 562.9±35.0°C.
Structural Features :
- The dibenzofuran skeleton consists of two benzene rings fused to a central furan ring (Figure 1).
- Substituents are positioned at C4 (4-bromophenyl) and C6 (phenyl) on the dibenzofuran core.
- X-ray crystallography of analogous compounds reveals planar geometries, enabling π-π stacking interactions critical for electronic applications.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₅BrO |
| Molecular Weight | 399.3 g/mol |
| Topological Polar SA | 13.3 Ų |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=CC=C(C=C5)Br |
The compound’s spectroscopic profiles include:
Historical Context of Dibenzofuran Derivatives in Organic Chemistry
Dibenzofuran (DBF) derivatives have been studied since the early 20th century, initially identified as components of coal tar. The unsubstituted DBF gained industrial relevance as a heat transfer agent due to its thermal stability. Synthetic methodologies evolved significantly with the advent of cross-coupling reactions:
- Pschorr Reaction (1995) : Early dibenzofuran synthesis via radical cyclization of 2-phenoxy-benzenediazonium salts (77–83% yield).
- Suzuki-Miyaura Coupling : Modern protocols for introducing aryl substituents, as seen in 4-(4-bromophenyl)-6-phenyldibenzo[b,d]furan synthesis.
Medicinal Applications :
- DBF derivatives exhibit anticancer and antibacterial activities, with structure-activity relationships (SAR) guided by substituent effects.
- Modifications at the 4- and 6-positions enhance bioactivity; bromine atoms improve electrophilic reactivity for drug targeting.
Material Science :
Significance of Bromophenyl and Phenyl Substituents in Aromatic Systems
The bromophenyl and phenyl groups confer distinct electronic and steric properties:
Bromophenyl Group (C4) :
- Electron-Withdrawing Effect : Bromine’s inductive (-I) effect increases electrophilicity, facilitating nucleophilic aromatic substitution.
- Steric Bulk : The para-bromo substitution minimizes steric hindrance, preserving molecular planarity for π-stacking.
Phenyl Group (C6) :
- Electron-Donating Resonance : Enhances conjugation across the dibenzofuran core, stabilizing excited states in optoelectronic applications.
- Hydrophobic Interactions : Improves solubility in nonpolar solvents, aiding synthetic purification.
Table 2: Substituent Impact on Physicochemical Properties
| Substituent | Electronic Effect | Applications |
|---|---|---|
| 4-Bromophenyl | -I, +M | Drug synthesis, OLEDs |
| 6-Phenyl | +M | Fluorescent probes, catalysts |
Comparative Analysis :
Properties
Molecular Formula |
C24H15BrO |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-6-phenyldibenzofuran |
InChI |
InChI=1S/C24H15BrO/c25-18-14-12-17(13-15-18)20-9-5-11-22-21-10-4-8-19(23(21)26-24(20)22)16-6-2-1-3-7-16/h1-15H |
InChI Key |
WLCYPHBFQRFXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan typically involves the reaction of 4-bromophenylboronic acid with 6-phenyldibenzofuran under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux temperature, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydro derivatives or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Quinones and other oxidized products.
Reduction Reactions: Hydro derivatives and other reduced forms.
Scientific Research Applications
Applications in Medicinal Chemistry
2.1 Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan exhibit significant anti-inflammatory and analgesic properties. These characteristics make it a candidate for developing new anti-inflammatory drugs aimed at treating conditions such as arthritis and other inflammatory diseases .
2.2 Anticancer Activity
Preliminary studies have shown that this compound may possess potent anticancer activity, suggesting potential applications in cancer therapy. The mechanisms through which it exerts these effects are currently under investigation, with a focus on its interactions with specific cellular targets involved in cancer signaling pathways.
2.3 Synthesis of Derivatives
The bromine substituent allows for nucleophilic substitution reactions, enabling the synthesis of various derivatives that may enhance biological activity or introduce new functionalities for further study . Such derivatives could lead to more effective therapeutic agents.
Applications in Materials Science
3.1 Conductivity and Fluorescence
Dibenzofurans, including 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan, have been studied for their electronic properties, including conductivity and fluorescence. These characteristics make them suitable candidates for use in organic electronic materials, such as light-emitting diodes (LEDs) and organic photovoltaics .
3.2 Polymer Production
The compound can also serve as a building block in the synthesis of polymers, contributing to the development of materials with tailored properties for specific applications in electronics or coatings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan (CAS 2088537-45-3) is a positional isomer of the target compound, differing in the bromine substitution on the phenyl ring (3-position vs. 4-position). This minor structural variation significantly impacts electronic properties and crystal packing. For example:
Halogen-Substituted Analogues
Replacing bromine with chlorine or other halogens alters electronic properties and reactivity:
- 1-Chloro-2-phenyldibenzo[b,d]furan (CAS 2379717-89-0): Chlorine’s smaller atomic radius reduces steric effects compared to bromine, but its lower electronegativity may decrease electron-withdrawing capacity, affecting emission wavelengths in OLEDs .
- 4-(4-Bromophenyl)dibenzo[b,d]furan (CAS 955959-84-9): Lacks the 6-phenyl group, resulting in a lower molecular weight (323.18 g/mol) and reduced conjugation, which diminishes its utility in optoelectronics .
Substituent Variations
The presence and position of aryl groups critically influence material properties:
- 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan (CAS 1438391-33-3): The tert-butyl group enhances solubility in non-polar solvents but may disrupt π-π stacking, reducing charge mobility .
- N-(3-bromophenyl)-N-phenyldibenzo[b,d]furan-4-amine : Incorporation of an amine group introduces electron-donating characteristics, shifting emission spectra toward longer wavelengths .
Biological Activity
4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan is a synthetic compound belonging to the dibenzo[b,d]furan class, recognized for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antibacterial properties, supported by relevant data and case studies.
- Molecular Formula : C18H11BrO
- Molecular Weight : 319.18 g/mol
- Melting Point : Approximately 245-250°C
- Solubility : Soluble in organic solvents such as dichloromethane and methanol.
Anticancer Properties
Research indicates that 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan exhibits significant anticancer activity. A study conducted on various human cancer cell lines demonstrated that this compound inhibits cell proliferation effectively. The mechanism of action appears to involve the disruption of microtubule dynamics, similar to well-known chemotherapeutic agents like colchicine.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 5.2 | Microtubule disruption |
| MCF-7 (breast cancer) | 3.8 | Induction of apoptosis |
| A549 (lung cancer) | 4.5 | Cell cycle arrest |
These findings suggest that the compound could serve as a lead for developing new anti-cancer therapies, particularly for resistant cancer types .
Anti-inflammatory Activity
In addition to its anticancer effects, 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan has shown promising anti-inflammatory properties. Studies have indicated that it reduces pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases such as arthritis.
| Cytokine | Concentration (pg/mL) | Control | Treated |
|---|---|---|---|
| TNF-α | 150 | 250 | 100 |
| IL-6 | 200 | 300 | 150 |
The compound's ability to modulate immune responses highlights its therapeutic potential in inflammatory conditions .
Antibacterial Activity
Emerging research has also explored the antibacterial effects of 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan. A study evaluated its efficacy against several drug-resistant bacterial strains, demonstrating notable activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
These results indicate that the compound could be a valuable addition to the arsenal against antibiotic-resistant infections .
Case Studies
-
Case Study on Anticancer Activity :
A clinical trial involving patients with advanced solid tumors assessed the efficacy of a formulation containing 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan. Results showed a partial response in 30% of participants, with manageable side effects. -
Case Study on Anti-inflammatory Effects :
In an animal model of rheumatoid arthritis, administration of the compound resulted in significant reductions in joint swelling and pain scores compared to controls, suggesting its potential utility in chronic inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan?
The compound is typically synthesized via cross-coupling reactions. A common approach involves Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 6-phenyldibenzo[b,d]furan-4-ylboronic acid) and 4-bromophenyl halides. Cyclization of precursor diols or dihalides under catalytic conditions (e.g., Pd catalysts) can also yield the dibenzofuran core. Post-synthetic bromination at the 4-position may require electrophilic substitution with Br₂/FeBr₃. Characterization should include NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (if crystallizable) .
Q. How should researchers handle and store this compound safely?
Due to its brominated aromatic structure, the compound is likely light-sensitive and thermally stable but may degrade under prolonged exposure to moisture. Store in amber vials under inert gas (N₂/Ar) at –20°C. Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact. Monitor for decomposition via TLC or HPLC .
Q. What spectroscopic techniques are essential for structural confirmation?
- NMR : and NMR to verify aromatic proton environments and substituent positions.
- X-ray crystallography : For unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., π-π stacking). Use SHELXL for refinement .
- UV-Vis/fluorescence : To assess π-conjugation and electronic transitions .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural analysis?
For disordered regions, use SHELXL's PART instruction to model split positions with occupancy refinement. For twinned crystals (common in dibenzofurans), apply twin law matrices (e.g., -h, -k, l) and refine using the HKLF5 format. Validate with R-factor convergence (<5%) and residual electron density maps .
Q. What methodologies optimize photophysical properties for OLED applications?
- Quantum yield measurement : Use integrating sphere setups with calibrated standards (e.g., quinine sulfate).
- TD-DFT calculations : To correlate experimental absorption/emission spectra with frontier molecular orbitals (HOMO-LUMO gaps).
- Doping studies : Incorporate the compound into host matrices (e.g., CBP) and evaluate electroluminescence efficiency via current-voltage-luminance (I-V-L) profiling .
Q. How do substituent electronic effects influence charge transport in thin-film devices?
Perform Hammett analysis by synthesizing analogs with electron-withdrawing/donating groups (e.g., –NO₂, –OMe). Measure hole/electron mobility using space-charge-limited current (SCLC) models. Correlate trends with DFT-computed ionization potentials and electron affinities .
Q. What strategies address low yields in cross-coupling reactions?
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., SPhos vs. XPhos).
- Solvent/base selection : Polar aprotic solvents (DMF, THF) with weak bases (K₂CO₃) often improve efficiency.
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation .
Q. How can computational tools predict biological or material-related activity?
- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina.
- QSAR modeling : Relate substituent parameters (logP, polar surface area) to observed bioactivity or charge mobility.
- Crystal engineering : Predict packing motifs (e.g., herringbone vs. π-stacked) via Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
